molecular formula C21H14BrClN2O3 B5054849 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5054849
M. Wt: 457.7 g/mol
InChI Key: NJRUCQOFNNJIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BCB, and it has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. BCB has been shown to inhibit the activity of various enzymes and proteins that are involved in these pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. By inhibiting these pathways, BCB can prevent the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been studied for its effects on various biochemical and physiological processes in the body. It has been shown to have significant antioxidant activity, and it can prevent oxidative damage to cells and tissues. BCB has also been shown to have neuroprotective properties, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its high potency and specificity. BCB has been shown to be highly effective at inhibiting cancer cell growth and proliferation, and it has a low toxicity profile, making it a promising candidate for further study. However, one of the main limitations of using BCB in lab experiments is its complex synthesis process, which can be time-consuming and costly.

Future Directions

There are numerous future directions for research on 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of research is the development of new synthetic methods for the compound, which could make it more accessible for further study. Another area of research is the optimization of BCB's anticancer activity, which could lead to the development of new cancer treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of BCB, which could lead to new applications in the field of medicine.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 5-bromo-2-chlorobenzoic acid, 4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenylboronic acid, and N,N-dimethylformamide. The synthesis process involves the use of various reagents and catalysts, and it requires careful control of reaction conditions to ensure the desired product is obtained.

Scientific Research Applications

5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have significant anticancer activity, and it has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer. In addition to its anticancer properties, BCB has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to have significant anti-inflammatory activity.

properties

IUPAC Name

5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O3/c1-11-2-7-19-17(8-11)25-21(28-19)15-10-13(4-6-18(15)26)24-20(27)14-9-12(22)3-5-16(14)23/h2-10,26H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRUCQOFNNJIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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